
2-amino-3-(5-fluoropyridin-2-yl)-3-methylbutanoic acid dihydrochloride
Description
2-amino-3-(5-fluoropyridin-2-yl)-3-methylbutanoic acid dihydrochloride is a synthetic organic compound that features a fluorinated pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the pyridine ring imparts unique chemical properties, making it a valuable compound for research and development.
Properties
CAS No. |
2758000-35-8 |
---|---|
Molecular Formula |
C10H15Cl2FN2O2 |
Molecular Weight |
285.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-fluoropyridin-2-yl)-3-methylbutanoic acid dihydrochloride typically involves multiple steps. One common approach is the diazotization of substituted 2-aminopyridines followed by fluorination. The reaction conditions often include the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(5-fluoropyridin-2-yl)-3-methylbutanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-amino-3-(5-fluoropyridin-2-yl)-3-methylbutanoic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-3-(5-fluoropyridin-2-yl)-3-methylbutanoic acid dihydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(5-chloropyridin-2-yl)-3-methylbutanoic acid dihydrochloride
- 2-amino-3-(5-bromopyridin-2-yl)-3-methylbutanoic acid dihydrochloride
- 2-amino-3-(5-iodopyridin-2-yl)-3-methylbutanoic acid dihydrochloride
Uniqueness
The presence of the fluorine atom in 2-amino-3-(5-fluoropyridin-2-yl)-3-methylbutanoic acid dihydrochloride imparts unique properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.